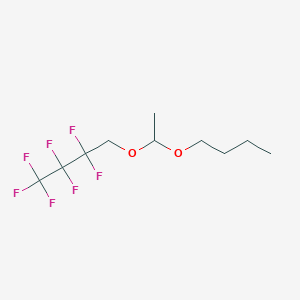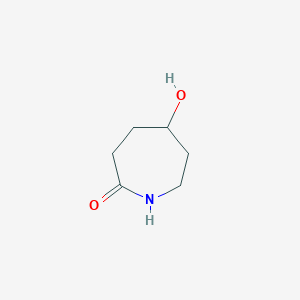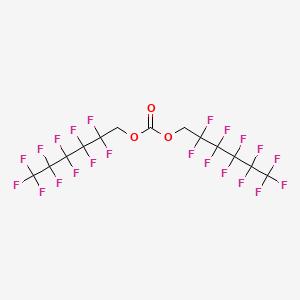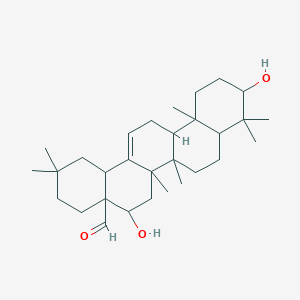
trans-Stilbamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Stilbamidine: is a synthetic aromatic diamidine compound known for its significant biological activities. It is structurally characterized by two phenyl rings connected by a trans-ethylene bridge, with each phenyl ring bearing an amidine group. This compound has been extensively studied for its antimicrobial, antiprotozoal, and antitumor properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Stilbamidine typically involves the coupling of benzyl halides in the presence of phosphine catalysts. One efficient method includes the use of CsF/B(OMe)3 and NaH as bases, which facilitate the homo-coupling reaction of benzyl chlorides to yield this compound . Another common approach is the Mizoroki-Heck reaction, where styrene reacts with bromobenzaldehyde under palladium-catalyzed conditions to produce this compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of these synthetic routes, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound for various applications.
化学反应分析
Types of Reactions: trans-Stilbamidine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amidine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted stilbenes, quinones, and amine derivatives, each with distinct biological and chemical properties .
科学研究应用
作用机制
The mechanism of action of trans-Stilbamidine involves its binding to nucleic acids, particularly DNA. This binding interferes with DNA replication and transcription, leading to the inhibition of cell division and growth. In protozoa such as Trypanosoma, this compound selectively binds to kinetoplastic DNA, disrupting its function and leading to cell death . Additionally, it can interact with lysosomes, causing an increase in lysosome-like bodies and secretion granules, further contributing to its antimicrobial effects .
相似化合物的比较
Pentamidine: Another diamidine compound with similar antiprotozoal activity.
Propamidine: Known for its antimicrobial properties.
Berenil: Used in the treatment of trypanosomiasis and other protozoal infections.
Uniqueness: trans-Stilbamidine is unique in its strong affinity for nucleic acids and its broad spectrum of biological activities. Unlike some similar compounds, it exhibits significant activity against a wide range of pathogens, including bacteria, protozoa, and fungi . Its ability to bind selectively to kinetoplastic DNA in protozoa makes it particularly effective in treating diseases like leishmaniasis and trypanosomiasis .
属性
分子式 |
C15H14N2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
2-[(E)-2-phenylethenyl]benzenecarboximidamide |
InChI |
InChI=1S/C15H14N2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,(H3,16,17)/b11-10+ |
InChI 键 |
YPKLEABUZYKRSP-ZHACJKMWSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2C(=N)N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12088447.png)


![ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate](/img/structure/B12088463.png)
![5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B12088468.png)
![2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12088474.png)


![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride](/img/structure/B12088499.png)




